N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c1-22-13(23-2)8-17-14-12-7-20-21(15(12)19-9-18-14)11-5-3-10(16)4-6-11/h3-7,9,13H,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRBNDDJOXYNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the dimethoxyethyl side chain: This can be done through alkylation reactions using dimethoxyethyl halides under basic conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: It may be explored for its potential use in the development of new materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Insights
- Fluorophenyl Positional Effects: The target compound’s 4-fluorophenyl group contrasts with the 2-fluoro (4GU) and 3-fluoro () analogs. The 4-fluoro substitution likely optimizes π-π stacking and hydrophobic interactions in kinase binding pockets, whereas 2- or 3-fluoro substitutions may introduce steric hindrance or alter electronic properties .
Amine Substituent Effects :
- Dimethoxyethyl vs. Benzyl/Alkyl Groups : The 2,2-dimethoxyethyl chain in the target compound may enhance solubility compared to lipophilic groups like 4-fluorobenzyl (S29) or benzyl (). However, excessive polarity could reduce blood-brain barrier penetration, as seen in CNS-targeted analogs requiring balanced lipophilicity .
- Bulk and Selectivity : Bulky substituents (e.g., tert-butyl in 1NA-PP1) improve selectivity for specific kinase isoforms by occupying hydrophobic pockets, while smaller groups (e.g., methoxyethyl in ) favor broader target engagement .
- Thioether and Heterocyclic Modifications: Derivatives with methylthio (SI388) or morpholinoethylthio () groups demonstrate improved metabolic stability and binding affinity due to sulfur’s electron-rich nature. These modifications are absent in the target compound but highlight avenues for optimization .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The dimethoxyethyl group in the target compound likely increases water solubility compared to chlorophenyl () or naphthyl () substituents. For instance, S29 required graphene oxide (GO) nanosheets for efficient delivery, suggesting solubility challenges in unmodified forms .
- Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) generally reduce metabolic degradation by blocking cytochrome P450 oxidation sites. This advantage is shared with 4-chlorophenyl analogs () but may differ in compounds with labile thioether groups .
Biological Activity
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 890895-72-4) is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the pyrazolo[3,4-d]pyrimidine class, which has been studied for various pharmacological effects, particularly in cancer therapy and kinase inhibition.
- Molecular Formula : CHFNO
- Molecular Weight : 317.32 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a dimethoxyethyl side chain, which may influence its biological activity.
Research indicates that compounds in this class often act as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves:
- CDK Inhibition : The compound has been shown to inhibit CDK2 activity, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis rates .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's efficacy against several human cancer cell lines, including breast and lung cancer. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
- The compound was tested alongside known CDK inhibitors and showed comparable or superior activity .
- In Vivo Studies :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability and a favorable half-life, making it a candidate for further development as an anticancer agent. Its solubility in physiological conditions has been assessed, indicating adequate levels for therapeutic effectiveness .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | CDK Inhibition | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 317.32 g/mol | Yes | 15 µM |
| Another Pyrazolo Compound | 330.40 g/mol | Yes | 20 µM |
| Reference CDK Inhibitor | 350.50 g/mol | Yes | 10 µM |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For analogous compounds (e.g., ):
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of phenylhydrazine with carbonitriles under reflux in ethanol or acetonitrile.
- Step 2: Introduction of substituents (e.g., fluorophenyl group) via nucleophilic substitution or alkylation. Key reagents include 4-fluorophenylboronic acid for Suzuki coupling or alkyl halides.
- Step 3: Functionalization of the amine group with 2,2-dimethoxyethyl moieties using phase-transfer catalysts (e.g., DMF as solvent, 60–80°C, 12–24 hours).
- Critical Parameters: Solvent polarity (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux for cyclization), and catalyst selection (e.g., Pd for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–8.0 ppm; dimethoxyethyl protons at δ 3.2–3.5 ppm) ().
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected ~370–400 Da).
- HPLC-PDA: Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) ().
- X-ray Crystallography (if available): Resolves bond angles and confirms stereochemistry (e.g., ’s PDB data for similar compounds) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:
- Kinase Inhibition Assays: Use ATP-competitive fluorescence polarization (FP) assays for kinases (e.g., Src family kinases, as in ). IC50 values are calculated using dose-response curves.
- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., neuroblastoma SH-SY5Y) to determine EC50. Include PP2/PP3 () as controls to validate specificity.
- Binding Affinity Studies: Surface plasmon resonance (SPR) or ITC to measure KD values for target proteins (e.g., ’s receptor-binding protocols) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: SAR strategies include:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 3-trifluoromethylphenyl in ) or alternative alkoxy chains (e.g., oxetanyl in ).
- Pharmacophore Modeling: Use Schrödinger’s Glide or MOE to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
- Data Correlation: Plot substituent electronic parameters (Hammett σ) against bioactivity (e.g., IC50) to identify trends (’s comparative table).
- In Silico ADMET Prediction: SwissADME or pkCSM to prioritize analogs with improved solubility and reduced hERG liability () .
Q. How can contradictory bioactivity data across different assay systems be resolved?
Methodological Answer: Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) require:
- Assay Replication: Validate results in orthogonal assays (e.g., SPR vs. FP for binding affinity).
- Metabolic Stability Testing: Incubate compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated demethylation).
- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure free fraction; high PPB may reduce bioavailability.
- Tissue Distribution Studies: Radiolabeled compound tracking in rodent models (e.g., ’s neuroblastoma xenograft model) .
Q. What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?
Methodological Answer: Optimize physicochemical properties:
- Lipophilicity Adjustment: Target logP 2–3 via substituent modification (e.g., replace dimethoxyethyl with smaller alkyl groups).
- Molecular Weight Reduction: Aim for <450 Da via fragment-based design (e.g., ’s cyclopropoxy analogs).
- P-gp Efflux Inhibition: Co-administer elacridar or use P-gp substrate prediction tools (e.g., admetSAR).
- In Vivo Validation: Intravenous/oral dosing in rodents with CSF sampling (LC-MS/MS quantification) .
Q. How are computational methods integrated into mechanistic studies of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., Fyn kinase in ) using GROMACS.
- Free Energy Perturbation (FEP): Predict binding affinity changes for mutant kinases (e.g., T338M resistance mutation).
- Quantum Mechanics (QM): Calculate reaction barriers for metabolic pathways (e.g., oxidative demethylation) with Gaussian 16.
- Machine Learning (ML): Train models on public bioactivity datasets (ChEMBL) to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
